

3,5-Diacetamido-2,4-diiodobenzoic acid synonyms and alternative names.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,5-Diacetamido-2,4-diiodobenzoic acid

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An In-depth Technical Guide to 3,5-Diacetamido-2,4-diiodobenzoic acid

This technical guide provides a comprehensive overview of **3,5-Diacetamido-2,4-diiodobenzoic acid**, including its nomenclature, chemical properties, and relevant experimental data. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Chemical Identity and Nomenclature

3,5-Diacetamido-2,4-diiodobenzoic acid is a substituted benzoic acid derivative. It is characterized by two acetamido groups at positions 3 and 5, and two iodine atoms at positions 2 and 4 of the benzene ring.

Synonyms and Alternative Names

The compound is known by several synonyms and alternative names in scientific literature and chemical databases. A comprehensive list is provided in Table 1.

Table 1: Synonyms and Alternative Names for **3,5-Diacetamido-2,4-diiodobenzoic acid**

| Name Type | Name |
|---------------------|---|
| IUPAC Name | 3,5-diacetamido-2,4-diiodobenzoic acid[1] |
| Systematic Name | 3,5-Bis(acetylamino)-2,4-diiodobenzoic acid[1] |
| CAS Registry Number | 162193-52-4[1] |
| Other Names | 2-Deiido Amidotrizoic Acid[1] |
| | 3,5-Diacetamido-4,6-diiodobenzoic acid[1] |
| | Benzoic acid, 3,5-bis(acetylamino)-2,4-diiodo-[1] |
| | Sodium amidotrizoate impurity B [EP][1] |
| | AMIDOTRIZOIC ACID DIHYDRATE IMPURITY B [EP IMPURITY][1] |

It is important to note that the compound is structurally related to Diatrizoic acid (3,5-diacetamido-2,4,6-triiodobenzoic acid), a well-known X-ray contrast agent.[2][3][4][5] The provided CAS number in the topic, 2011-66-7, corresponds to a different chemical entity, 2-Amino-5-nitro-2'-chlorobenzophenone, which is an impurity of Clonazepam.[6][7][8]

Physicochemical Properties

A summary of the key physicochemical properties of **3,5-Diacetamido-2,4-diiodobenzoic acid** is presented in Table 2. This data is computationally derived from various chemical databases.

Table 2: Computed Physicochemical Properties of **3,5-Diacetamido-2,4-diiodobenzoic acid**

| Property | Value | Source |
|--------------------------------|--|---------|
| Molecular Formula | C ₁₁ H ₁₀ I ₂ N ₂ O ₄ [1] | PubChem |
| Molecular Weight | 488.02 g/mol [1] | PubChem |
| XLogP3 | 1.1[1] | PubChem |
| Hydrogen Bond Donor Count | 3[1] | PubChem |
| Hydrogen Bond Acceptor Count | 5[1] | PubChem |
| Rotatable Bond Count | 3[1] | PubChem |
| Exact Mass | 487.873 g/mol [1] | PubChem |
| Monoisotopic Mass | 487.873 g/mol [1] | PubChem |
| Topological Polar Surface Area | 95.5 Å²[1] | PubChem |
| Heavy Atom Count | 19[1] | PubChem |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of related compounds, such as Diatrizoic acid, can provide insights into the handling and potential reactions of **3,5-Diacetamido-2,4-diiodobenzoic acid**.

Synthesis of Diatrizoic Acid (a related compound)

The synthesis of Diatrizoic acid typically involves the iodination of 3,5-diaminobenzoic acid followed by acetylation.[3] A general workflow for this process is outlined below.



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Caption: General synthesis pathway for Diatrizoic acid.

Detailed Steps for a related synthesis (3-acetamido-5-amino-2,4,6-triiodobenzoic acid):

A process for preparing 3-acetamido-5-amino-2,4,6-triiodobenzoic acid, a key intermediate for other contrast agents, involves the gradual introduction of 3,5-diacetamidobenzoic acid into an acidic aqueous system containing an excess of iodine chloride.^[9] This method is designed to prevent the formation of diiodinated byproducts.^[9]

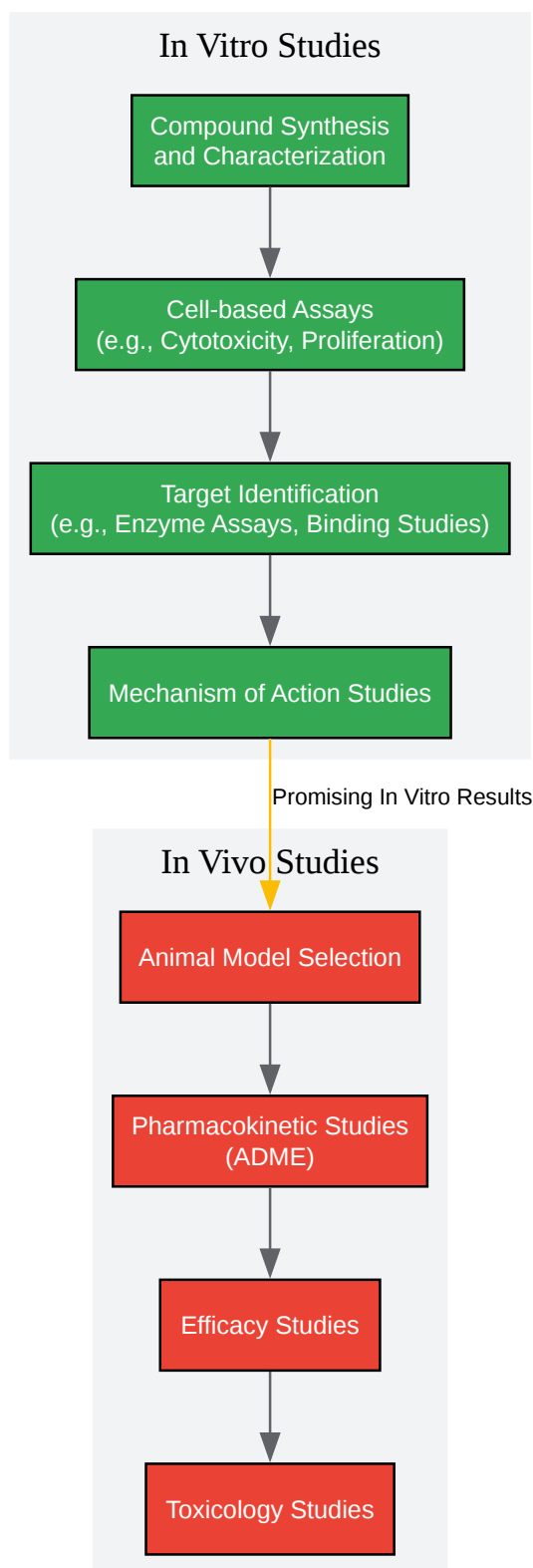
- **Reaction Setup:** 3,5-diacetamidobenzoic acid is suspended in an aqueous acid solution.
- **Iodination:** An excess of a stabilized iodine chloride solution (e.g., as an alkali metal halide complex) is added.
- **Hydrolysis and Iodination:** The mixture is heated, typically to 86°C for about 2 hours.^[9] During this step, one of the acetamido groups is hydrolyzed, and the rapid iodination of the resulting amino group occurs.
- **Workup:** The excess iodine chloride is reduced, and the product is filtered and washed.

Biological Activity and Signaling Pathways

While specific biological activity and signaling pathway information for **3,5-Diacetamido-2,4-diiodobenzoic acid** is not extensively documented in publicly available literature, the biological effects of structurally similar compounds can offer valuable insights. For instance, the related compound 3,5-diacetamido-2,4,6-triiodosodium benzoate has been studied for its effects on the growth of green algae.^[10]

Additionally, various dihydroxybenzoic acid derivatives have been investigated for a range of biological activities, including antimicrobial and antiproliferative effects.^{[11][12][13]} This suggests that substituted benzoic acids are a class of compounds with potential for biological modulation.

The general logical workflow for investigating the biological activity of a novel compound is depicted below.



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Caption: A logical workflow for drug discovery and development.

Conclusion

3,5-Diacetamido-2,4-diiodobenzoic acid is a well-defined chemical entity with a range of synonyms and a clear chemical structure. While specific experimental protocols and biological data for this exact compound are sparse in the available literature, the extensive information on the closely related Diatrizoic acid and other substituted benzoic acids provides a strong foundation for future research and development. The methodologies and workflows presented in this guide can serve as a valuable resource for scientists working with this and similar molecules.

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- To cite this document: BenchChem. [3,5-Diacetamido-2,4-diiodobenzoic acid synonyms and alternative names.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b109218#3-5-diacetamido-2-4-diiodobenzoic-acid-synonyms-and-alternative-names]

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